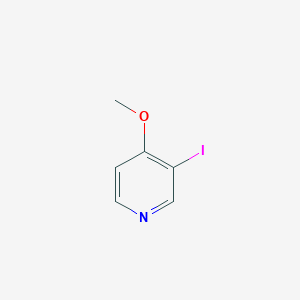

3-Iodo-4-methoxypyridine

Description

Significance of Halogenated Heterocycles in Synthetic Chemistry

Halogenated pyridines are a class of organic compounds that have garnered significant attention in the field of synthetic chemistry. eurekalert.orgkubikat.org These compounds, which feature a pyridine (B92270) ring substituted with one or more halogen atoms, serve as versatile starting materials for the construction of more complex molecules. eurekalert.orgkubikat.org Their utility stems from the reactivity of the carbon-halogen bond, which can readily participate in a wide array of chemical transformations, including nucleophilic substitution and cross-coupling reactions. eurekalert.orgkubikat.orgnih.gov This reactivity allows for the introduction of diverse functional groups, making halogenated pyridines invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. nih.govchemrxiv.orgmountainscholar.org The strategic placement of a halogen atom on the pyridine ring can also influence the electronic properties of the molecule, further expanding its synthetic potential. chemrxiv.org

Overview of Iodinated Pyridines as Synthetic Building Blocks

Among the various halogenated pyridines, iodinated pyridines hold a special place as synthetic intermediates. chempanda.com The carbon-iodine (C-I) bond is the least stable among the carbon-halogen bonds, which makes it particularly susceptible to oxidative addition in metal-catalyzed coupling reactions. acs.org This enhanced reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, a crucial advantage in the synthesis of complex molecular architectures. acs.org Iodinated pyridines are frequently employed in a variety of named reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, to construct intricate molecular frameworks. Their widespread use is a testament to their versatility and reliability as building blocks in both academic and industrial research. chempanda.com

Research Landscape of 3-Iodo-4-methoxypyridine

This compound is a specific iodinated pyridine derivative that has emerged as a valuable tool for synthetic chemists. chemshuttle.com This compound features an iodine atom at the 3-position and a methoxy (B1213986) group at the 4-position of the pyridine ring. This particular arrangement of substituents provides a unique combination of reactivity and electronic properties. The iodine atom serves as a handle for various cross-coupling reactions, while the electron-donating methoxy group can influence the regioselectivity of these transformations. Research on this compound has focused on its synthesis and its application as a key intermediate in the preparation of a range of target molecules, particularly in the realm of medicinal chemistry. chemshuttle.commdpi.com

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the chemical compound this compound. The subsequent sections will delve into its chemical properties, synthesis, and reactivity. The primary objective is to highlight the synthetic utility of this compound and to showcase its role as a versatile building block in contemporary organic synthesis. The information presented is intended to be a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and materials science.

Chemical Identity and Properties

| Identifier | Value |

| IUPAC Name | This compound. nih.gov |

| CAS Number | 89640-55-1. nih.gov |

| Molecular Formula | C6H6INO. nih.gov |

| Molecular Weight | 235.02 g/mol . nih.gov |

| SMILES | COC1=C(C=NC=C1)I. nih.gov |

Synthesis and Reactivity

Synthesis of this compound

A common method for the synthesis of this compound involves the directed metallation of 4-methoxypyridine (B45360). chemicalbook.com In a typical procedure, 4-methoxypyridine is treated with a strong base, such as n-butyllithium in the presence of a zinc salt, to selectively deprotonate the pyridine ring at the 3-position. chemicalbook.com The resulting organometallic intermediate is then quenched with an iodine source, such as molecular iodine (I2), to afford the desired this compound. chemicalbook.com This regioselective functionalization is a key step in making this valuable building block accessible. chemicalbook.com

Chemical Reactivity and Major Reaction Types

The reactivity of this compound is dominated by the chemistry of the carbon-iodine bond. This bond readily participates in a variety of transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This compound is an excellent substrate for Suzuki-Miyaura coupling reactions. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the iodopyridine with a boronic acid or boronic ester. This method is widely used to synthesize biaryl compounds, which are common motifs in many biologically active molecules.

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms (from a terminal alkyne) and sp2-hybridized carbon atoms (from an aryl or vinyl halide). This compound can be effectively coupled with various terminal alkynes under palladium-copper catalysis to yield 3-alkynyl-4-methoxypyridines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This compound can be reacted with a wide range of primary and secondary amines to produce 3-amino-4-methoxypyridine (B1276461) derivatives. This reaction is of great importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.

Other Cross-Coupling Reactions

Beyond the aforementioned examples, this compound can also participate in other cross-coupling reactions, such as Stille coupling (with organotin reagents) and Heck coupling (with alkenes), further highlighting its versatility as a synthetic building block.

Spectroscopic Data

The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the methoxy group. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern. |

| ¹³C NMR | The carbon NMR spectrum would display distinct signals for each of the six carbon atoms in the molecule, including the carbon atom bearing the iodine, the carbon atoms of the pyridine ring, and the methyl carbon of the methoxy group. |

| Mass Spectrometry | Mass spectrometry would confirm the molecular weight of the compound (235.02 g/mol ) and provide information about its fragmentation pattern. nih.gov |

Applications in Synthetic Chemistry

The utility of this compound lies in its role as a key intermediate for the synthesis of more complex and valuable molecules.

Role in Medicinal Chemistry

The pyridine scaffold is a common feature in many pharmaceuticals. The ability to functionalize the pyridine ring at specific positions using this compound as a starting material is of significant interest in drug discovery and development. chemshuttle.commdpi.com For instance, the trifluoromethylation of alkoxy-substituted iodopyridines, including derivatives of this compound, has been explored to create building blocks for medicinal chemistry, as the introduction of a trifluoromethyl group can enhance the pharmacological properties of a molecule. mdpi.com

Use in Agrochemical Synthesis

Halogenated pyridines are also important components of many agrochemicals, such as herbicides and pesticides. chemrxiv.orgchemimpex.com The synthetic versatility of this compound makes it a potential precursor for the development of new and effective crop protection agents. chemimpex.com

Application in Materials Science

The structural motifs accessible from this compound can be incorporated into functional materials. cymitquimica.comiodobenzene.ltd For example, pyridine-containing polymers and metal-organic frameworks can exhibit interesting electronic, optical, and catalytic properties. The ability to precisely control the molecular structure through reactions involving this compound is crucial for the rational design of new materials.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-iodo-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAPSURIRLYQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358560 | |

| Record name | 3-iodo-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89640-55-1 | |

| Record name | 3-Iodo-4-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89640-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-iodo-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodo 4 Methoxypyridine

Directed Metalation Strategies

Directed metalation involves the deprotonation of an aromatic ring at a position ortho to a directing group, followed by quenching with an electrophile. For 4-methoxypyridine (B45360), the methoxy (B1213986) group directs metalation primarily to the C-3 position. arkat-usa.orgresearchgate.net

A common and effective method for the synthesis of 3-Iodo-4-methoxypyridine involves a lithiation-iodination sequence starting from 4-methoxypyridine. arkat-usa.orgresearchgate.net This process can be influenced by various reagents and conditions to optimize yield and regioselectivity.

The combination of 2,2,6,6-tetramethylpiperidine (B32323) (TMP) as a lithium amide base (LiTMP) and n-butyllithium is a powerful tool for the deprotonation of various aromatic and heteroaromatic compounds. znaturforsch.com In the synthesis of this compound, LiTMP, often prepared in situ from TMP and n-butyllithium, serves as a strong, sterically hindered base that can selectively deprotonate the 4-methoxypyridine at the C-3 position. researchgate.netchemicalbook.com Subsequent quenching of the resulting lithiated intermediate with iodine (I₂) yields the desired this compound. researchgate.netchemicalbook.com

The regioselectivity of the metalation can be significantly enhanced by the use of a mixed lithium-zinc base. researchgate.net A combination of zinc dichloride (ZnCl₂) complexed with N,N,N',N'-tetramethylethylenediamine (TMEDA) and LiTMP has been shown to be highly effective. researchgate.netchemicalbook.com This mixed-metal system, often in a 1:3 ratio of ZnCl₂·TMEDA to LiTMP, facilitates efficient functionalization at the 3-position of 4-methoxypyridine. The zinc species is thought to act as an in situ trap for the lithiated intermediate, forming a more stable organozinc species that prevents side reactions and improves the regioselectivity of the subsequent iodination. researchgate.netresearchgate.net Research has demonstrated that this method can lead to high yields of this compound. researchgate.net

Table 1: Effect of Mixed Lithium-Zinc Base on the Iodination of 4-Methoxypyridine

| Base System | Product | Yield | Reference |

| LiTMP/ZnCl₂·TMEDA | This compound | 82% | researchgate.net |

This table illustrates the high efficiency of the mixed-metal base system in the synthesis of this compound.

The position of deprotonation on the pyridine (B92270) ring can be influenced by both kinetic and thermodynamic factors. The use of sterically hindered bases like LiTMP at low temperatures typically favors the kinetically controlled product, which in the case of 4-methoxypyridine is the 3-lithiated species due to the directing effect of the methoxy group. researchgate.net The stability of the resulting organometallic intermediate also plays a crucial role. The formation of a more stable intermediate, as is the case with the zinc-transmetalated species, drives the reaction towards a thermodynamically favored outcome, reinforcing the regioselectivity. researchgate.netresearchgate.net The choice of base and reaction conditions allows for the selective formation of either the kinetic or thermodynamic product. researchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, solvent, and reaction time. The lithiation step is typically carried out at low temperatures, such as 0°C to -78°C, to control the reactivity of the organolithium species and prevent side reactions. arkat-usa.orgchemicalbook.com Tetrahydrofuran (THF) is a commonly used solvent as it effectively solvates the organometallic intermediates. arkat-usa.orgchemicalbook.com The reaction time for both the metalation and the subsequent iodination steps must be carefully controlled to ensure complete conversion without product degradation. For instance, a general procedure involves cooling a solution of TMP in THF to 0°C, adding n-butyllithium, followed by ZnCl₂·TMEDA, and then the 4-methoxypyridine substrate. chemicalbook.com After a period of stirring, the iodine solution is added, and the reaction is allowed to proceed overnight. chemicalbook.com

Table 2: General Optimized Reaction Conditions

| Parameter | Condition | Reference |

| Base | LiTMP and ZnCl₂·TMEDA | chemicalbook.com |

| Solvent | Tetrahydrofuran (THF) | chemicalbook.com |

| Temperature | 0°C for lithiation, then room temperature | chemicalbook.com |

| Quenching Agent | Iodine (I₂) in THF | chemicalbook.com |

This table summarizes a set of generally optimized conditions for the synthesis of this compound via directed metalation.

Metal-halogen exchange is another fundamental method for preparing organometallic compounds, which can then be functionalized. wikipedia.org This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an organic halide with a metal from an organometallic reagent, most commonly an organolithium. wikipedia.org While direct iodination of 4-methoxypyridine is efficient, metal-halogen exchange can be a valuable strategy for the synthesis of iodopyridines from corresponding bromo- or chloropyridines, especially when direct iodination is not feasible or gives poor yields. arkat-usa.org The exchange rate generally follows the trend I > Br > Cl. wikipedia.org This method can be particularly useful for creating specific isomers of iodopyridines that may be difficult to access through other routes. znaturforsch.com

Comparison of Regioselectivity in Directed Lithiation and Metal-Halogen Exchange

The regiochemical outcome of introducing substituents onto a pyridine ring is highly dependent on the chosen methodology. Directed ortho-metalation (DoM) and metal-halogen exchange are two powerful techniques that often yield different isomers, and their comparison highlights the subtle electronic and steric control elements at play.

Directed Lithiation: The methoxy group (-OCH₃) at the C-4 position of 4-methoxypyridine is a moderately effective directing metalation group (DMG). When 4-methoxypyridine is treated with a strong lithium base, such as mesityllithium (B1247292) or phenyllithium, deprotonation occurs preferentially at the C-3 position. arkat-usa.orgresearchgate.netarkat-usa.org This is because the C-3 protons are the most acidic of the available ring protons, influenced by the inductive effect of the adjacent methoxy group and the ring nitrogen. The resulting 3-lithiated intermediate can then be quenched with an electrophilic iodine source (e.g., I₂) to yield this compound with high regioselectivity. arkat-usa.orgresearchgate.net The use of hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can also be employed to prevent nucleophilic addition to the pyridine ring's C=N bond. clockss.org

Metal-Halogen Exchange: This method starts with a pre-halogenated methoxypyridine, such as 2-bromo-4-methoxypyridine (B110594) or 2,5-dibromo-4-methoxypyridine. arkat-usa.orgresearchgate.net The exchange reaction, typically using an alkyllithium reagent like n-butyllithium at low temperatures, replaces a halogen atom (usually bromine or iodine) with a lithium atom. wikipedia.org The regioselectivity is dictated by the position of the most labile halogen. For instance, in 2,5-dibromo-4-methoxypyridine, treatment with n-BuLi can lead to a complex situation. Depending on the reaction time, lithium-bromine exchange might occur at the C-5 position, followed by a rearrangement (a "halogen dance") to the more stable C-3 lithiated species before quenching. arkat-usa.org In contrast, using a Grignard reagent like isopropylmagnesium chloride can result in magnesiation at a different position, such as C-2 in a related dioxinopyridine system. arkat-usa.orgarkat-usa.org

The following table provides a comparative overview of these two methods for functionalizing the 4-methoxypyridine scaffold.

| Feature | Directed Lithiation of 4-Methoxypyridine | Metal-Halogen Exchange of Halo-4-methoxypyridine |

| Starting Material | 4-Methoxypyridine | A bromo- or iodo-substituted 4-methoxypyridine |

| Key Reagent | Strong, often hindered, lithium amide base (e.g., LDA, LTMP) or organolithium (e.g., MesLi) arkat-usa.orgclockss.org | Alkyllithium (e.g., n-BuLi) or Grignard reagent (e.g., i-PrMgCl) arkat-usa.orgwikipedia.org |

| Primary Site of Metalation | C-3, directed by the C-4 methoxy group arkat-usa.orgresearchgate.net | Site of the most reactive halogen (I > Br) wikipedia.org; can be subject to rearrangement arkat-usa.org |

| Key Advantage | High regioselectivity for the C-3 position from an inexpensive starting material. | Allows for functionalization at positions not easily accessible by DoM. |

| Potential Complication | Requires careful control of temperature and reagent to avoid side reactions. clockss.org | Potential for "halogen dance" migrations leading to isomeric mixtures. arkat-usa.org |

Nucleophilic Aromatic Substitution (S_NAr) Approaches

Nucleophilic aromatic substitution (S_NAr) is a cornerstone reaction for functionalizing electron-deficient aromatic rings like pyridine. masterorganicchemistry.com The pyridine nitrogen atom acts as a strong electron-withdrawing group, activating the ortho (C-2, C-6) and para (C-4) positions to nucleophilic attack.

In S_NAr reactions on polysubstituted pyridines, the regioselectivity is determined by the combined electronic effects of the ring nitrogen and any other substituents. For a dihalopyridine, a nucleophile will preferentially attack the position that is most activated and has the best leaving group. Generally, electron-withdrawing groups ortho or para to a leaving group accelerate the reaction by stabilizing the negative charge in the intermediate Meisenheimer complex. masterorganicchemistry.comnumberanalytics.com

In the context of iodopyridines, iodine is typically a good leaving group. However, its electronic contribution is less activating than a nitro group, for example. In polyhalopyridines, substitution often occurs at the C-4 position due to strong activation from the ring nitrogen. wuxiapptec.comresearchgate.net If the C-4 position is blocked, substitution will favor the C-2 position. The presence of other halogens further complicates this, with fluorine being a poor leaving group but a strong activator due to its high electronegativity. sci-hub.se

The nature of the attacking nucleophile can significantly influence the reactivity and, in some cases, the regiochemistry of S_NAr reactions. This is often related to the Hard and Soft Acids and Bases (HSAB) principle. The rate-determining step of the S_NAr mechanism can shift depending on the nucleophile. sci-hub.se

O-centered Nucleophiles: Oxygen nucleophiles like alkoxides (e.g., sodium methoxide) and phenoxides are considered "hard" nucleophiles. For these, the reaction is often charge-controlled. sci-hub.se The attack will favor the most electrophilic carbon atom. In reactions with 2-halopyridines, this can lead to a reactivity order of F > Cl > Br > I, as the highly electronegative fluorine atom creates the largest positive partial charge on the attached carbon. sci-hub.se

N-centered Nucleophiles: Amine-based nucleophiles are common in S_NAr reactions. Their reactivity can be modulated by their basicity and steric bulk. Studies on porphyrin systems have shown that while various amine nucleophiles can be effective, steric hindrance can significantly reduce or prevent substitution. nih.gov

S-centered Nucleophiles: Sulfur nucleophiles like thiolates (e.g., sodium thiophenoxide) are considered "soft" nucleophiles. For these nucleophiles, the rate-determining step is often the expulsion of the leaving group. sci-hub.se This is because the polarizability of the sulfur atom facilitates the formation of the new C-S bond. Consequently, the reactivity order follows the leaving group ability of the halogens: I > Br > Cl > F. sci-hub.se

The following table summarizes the general influence of nucleophile type on S_NAr reactions with halopyridines.

| Nucleophile Type | Center | HSAB Classification | Typical Reactivity Order of Halogen Leaving Group | Controlling Factor |

| Alkoxides, Phenoxides | O | Hard | F > Cl > Br > I sci-hub.se | Charge (Attack on most electrophilic carbon) |

| Amines | N | Intermediate | Varies based on sterics and electronics nih.gov | Mixed |

| Thiolates | S | Soft | I > Br > Cl > F sci-hub.se | Leaving Group Ability (C-X bond cleavage) |

Green Chemistry Approaches in Iodopyridine Synthesis

Modern synthetic chemistry emphasizes the development of environmentally friendly methods that reduce waste, avoid hazardous solvents, and improve energy efficiency.

Solvent-free, or solid-state, reactions represent a significant green chemistry advancement. These reactions are often performed by grinding or milling the solid reactants together, a process known as mechanochemistry. murraystate.edu For the iodination of aromatic heterocycles, a common approach involves grinding the substrate with solid iodine (I₂) and an activating agent, such as a silver salt (e.g., AgNO₃). semanticscholar.orgmdpi.comnih.govresearchgate.net This method avoids the use of toxic and volatile organic solvents, simplifies workup procedures, and can lead to significantly shorter reaction times and higher yields. semanticscholar.orgmdpi.com Another green technique is the use of ultrasound, which can accelerate reactions in environmentally benign solvents like alcohols, often without the need for a metal catalyst. acs.org

Mechanochemical synthesis is a powerful solvent-free technique where mechanical energy from grinding or milling is used to initiate and sustain a chemical reaction. murraystate.edu While specific studies on this compound are not prevalent, extensive research on the mechanochemical iodination of other heterocycles, such as pyrimidines, provides a strong proof of concept. semanticscholar.orgmdpi.comnih.govresearchgate.net

In a typical procedure, the heterocyclic substrate is ground in a mortar and pestle or a ball mill with molecular iodine and an activator like silver nitrate. semanticscholar.orgmdpi.com The activator assists in generating a more potent electrophilic iodine species. These reactions are often complete within 20-30 minutes at room temperature and can produce iodinated products in yields ranging from 70% to over 98%. semanticscholar.orgmdpi.comnih.gov

The table below details representative findings from a study on the mechanochemical iodination of pyrimidine (B1678525) derivatives, illustrating the effectiveness of this green approach. semanticscholar.orgmdpi.com

| Substrate | Activating Salt | Reaction Time (min) | Yield (%) |

| Uracil | AgNO₃ | 20 | 98 semanticscholar.org |

| Cytosine | AgNO₃ | 30 | 95 mdpi.com |

| Uridine | AgNO₃ | 20 | 96 mdpi.com |

| Uracil | Ag₂SO₄ | 20 | 73 mdpi.com |

| Uracil | NaNO₃ | 20 | 33 mdpi.com |

This data demonstrates that mechanochemical methods are highly efficient and that the choice of activating salt can have a substantial impact on the reaction's success. mdpi.com

Aqueous Media Reactions Utilizing Iodine Catalysis

The use of aqueous media for chemical transformations is a cornerstone of green chemistry, aiming to reduce reliance on volatile and often toxic organic solvents. In the realm of pyridine chemistry, iodine-catalyzed or mediated reactions in water have emerged as an efficient and environmentally conscious approach. acs.org While direct examples for the synthesis of this compound in purely aqueous systems are not extensively detailed in readily available literature, the principles of such reactions are well-established for various aromatic compounds. acs.org

These reactions typically involve molecular iodine (I₂) or iodide salts which are inexpensive and exhibit good tolerance for a range of functional groups. acs.org The process often relies on an oxidizing agent to generate the electrophilic iodine species (I⁺) in situ, which then attacks the electron-rich pyridine ring. The methoxy group at the 4-position activates the pyridine ring, directing electrophilic substitution to the C-3 and C-5 positions. For many iodine-catalyzed reactions performed in aqueous media, the goal is to enhance efficiency and create atom-economical protocols that are easier to control than their transition-metal-catalyzed counterparts. acs.org The use of water as a solvent can also influence the reactivity and selectivity of the iodination process, sometimes leading to unique outcomes compared to reactions in organic solvents. researchgate.net

Biomimetic and Sustainable Catalytic Systems

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymatic processes in a laboratory setting. For the synthesis of iodinated heterocycles, this often involves systems that model the function of enzymes like cytochrome P450. researchgate.net Metalloporphyrins, for instance, are extensively used as catalysts for the oxidation of various organic compounds, a process that can be coupled with halogenation. researchgate.net

One sustainable approach involves the use of a heterogeneous catalyst, which can be easily recovered and reused, minimizing waste. For example, a copper(I) complex supported on magnetic nanoparticles has been used for the synthesis of imidazo[1,2-a]pyridines in an aqueous medium, showcasing a method that avoids toxic reagents and harsh conditions. beilstein-journals.org Although not a direct iodination of 4-methoxypyridine, this illustrates the trend towards sustainable catalytic systems for modifying pyridine rings.

Another strategy employs N-hydroxyphthalimide (NHPI) as an organocatalyst, often in combination with a metal co-catalyst like cobalt(II) acetate, to generate the phthalimide-N-oxyl (PINO) radical. nsf.gov This radical is a powerful hydrogen atom abstractor and can initiate a variety of oxidation and functionalization reactions under aerobic conditions, representing a biomimetic approach to catalysis. nsf.gov While specific application to the iodination of 4-methoxypyridine is not detailed, these systems represent the forefront of sustainable and biomimetic catalyst design for functionalizing organic molecules. nsf.gov

Advanced Synthetic Transformations for Analogues and Derivatives

The this compound scaffold is a valuable platform for generating a diverse range of more complex molecules through advanced synthetic transformations. These transformations include the introduction of additional halogens, the preparation of structural isomers, and its use as a key intermediate in the synthesis of natural products.

Synthesis of Dihalogenated Methoxypyridines (e.g., 2-Chloro-3-iodo-4-methoxypyridine)

The synthesis of dihalogenated methoxypyridines, such as 2-chloro-3-iodo-4-methoxypyridine, requires regioselective halogenation steps. A common strategy involves starting with a pre-functionalized pyridine ring. For instance, the synthesis of the related compound 2-chloro-4-cyano-3-iodopyridine begins with 2-chloro-4-cyanopyridine. acs.org This starting material is deprotonated at the C-3 position using a strong base like lithium diisopropylamide (LDA) at very low temperatures (e.g., -95 °C) to ensure kinetic control. acs.org The resulting lithiated intermediate is then quenched with an iodine source, such as molecular iodine (I₂), to install the iodine atom at the 3-position. acs.org

A similar strategy can be envisioned for 2-chloro-3-iodo-4-methoxypyridine, likely starting from 2-chloro-4-methoxypyridine. The chlorine at the 2-position and the methoxy group at the 4-position would direct the deprotonation and subsequent iodination to the C-3 position. The presence of multiple halogens on the pyridine ring makes these compounds versatile intermediates for further functionalization, as the different halogens can be selectively targeted in subsequent cross-coupling or substitution reactions. cymitquimica.com

Preparation of Other Iodo-methoxypyridine Isomers (e.g., 4-iodo-3-methoxypyridine, 5-iodo-2-methoxypyridine)

The preparation of various iodo-methoxypyridine isomers is crucial for structure-activity relationship studies in medicinal chemistry and for accessing different substitution patterns in materials science. The synthetic routes to these isomers depend heavily on the directing effects of the substituents on the pyridine ring.

5-Iodo-2-methoxypyridine : This isomer is commonly synthesized via the direct electrophilic iodination of 2-methoxypyridine. smolecule.com The methoxy group at the 2-position strongly activates the C-5 position for electrophilic attack. Reagents such as iodine monochloride (ICl) or molecular iodine with an oxidant are effective for this transformation. smolecule.com An ultrasound-assisted method using iodine and tert-butyl hydroperoxide (TBHP) has been reported to give an 81% yield in 30 minutes, avoiding the need for metal catalysts. smolecule.com

4-Iodo-3-methoxypyridine : The synthesis of this isomer is less direct. One potential route involves a Sandmeyer-type reaction starting from 4-amino-3-methoxypyridine. Diazotization of the amino group with nitrous acid followed by treatment with an iodide salt, such as potassium iodide (KI), would introduce the iodine at the 4-position.

2-Fluoro-4-iodo-6-methoxypyridine : A patented synthesis for this dihalogenated isomer starts from 2,6-difluoro-4-iodopyridine. google.com Nucleophilic aromatic substitution of one fluorine atom with sodium methoxide (B1231860) yields the desired product. This highlights how existing halogenated pyridines can serve as precursors to iodo-methoxypyridine isomers. google.com

| Isomer | Starting Material | Key Reagents | Typical Yield | Reference |

| 5-Iodo-2-methoxypyridine | 2-Methoxypyridine | I₂, TBHP, Ultrasound | 81% | smolecule.com |

| 4-Iodo-3-methoxypyridine | 4-Amino-3-methoxypyridine | 1. NaNO₂, H⁺2. KI | - | |

| 2-Fluoro-4-iodo-6-methoxypyridine | 2,6-Difluoro-4-iodopyridine | NaOMe | - | google.com |

| 2-Chloro-4-cyano-3-iodopyridine | 2-Chloro-4-cyanopyridine | 1. LDA2. I₂ | 68% | acs.org |

Table 1: Synthetic approaches to various iodo-methoxypyridine isomers and related compounds.

Total Synthesis Applications Utilizing Iodopyridines as Intermediates

Iodinated pyridine derivatives are valuable intermediates in the total synthesis of complex natural products and medicinally relevant molecules. The iodine atom serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions.

A prominent example is the use of methoxypyridines in the synthesis of Lycopodium alkaloids. nih.gov In a total synthesis of (±)-Lycoposerramine R, a methoxypyridine moiety serves as a masked pyridone. nih.gov The methoxy group reduces the basicity of the pyridine nitrogen, which simplifies purification processes by avoiding the need for reversed-phase chromatography that is often required for basic alkaloids. nih.gov While this specific synthesis does not start with an iodo-methoxypyridine, the strategy highlights the utility of the methoxypyridine core. The introduction of an iodine atom onto such a core would provide a direct route for introducing additional complexity.

In the synthesis of novel gamma-secretase modulators for potential Alzheimer's disease treatment, a 6-bromo-2-methoxy-3-aminopyridine intermediate was utilized. nih.gov The bromine atom, like iodine, is a key functional group for subsequent coupling reactions to build the complex tetracyclic scaffold. nih.gov Similarly, the total synthesis of the natural product Louisianin A started from 2-chloro-4-cyanopyridine, which was iodinated to 2-chloro-4-cyano-3-iodopyridine. acs.org This intermediate then underwent a Heck coupling reaction at the C-3 position to build a key side chain. acs.org These examples underscore the strategic importance of iodopyridine intermediates in constructing architecturally complex and biologically active molecules.

Reactivity and Mechanistic Studies of 3 Iodo 4 Methoxypyridine

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. For 3-iodo-4-methoxypyridine, the C-I bond at the 3-position is the primary site for these transformations. Both palladium and nickel complexes have proven to be effective catalysts for activating this bond.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel has emerged as a cost-effective and versatile alternative to palladium in cross-coupling reactions. Nickel catalysts can activate a broader range of electrophiles and often exhibit unique reactivity due to the accessibility of multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)). chimia.ch

Negishi Coupling: The Negishi reaction couples organic halides with organozinc compounds. wikipedia.org Nickel catalysts, such as Ni(PPh₃)₄ or Ni(acac)₂, are effective for this transformation. wikipedia.org The reaction of this compound with an organozinc reagent in the presence of a nickel catalyst would provide a direct route to 3-substituted-4-methoxypyridines. This method is particularly useful for introducing alkyl groups. organic-chemistry.org

The oxidative addition of aryl halides to Ni(0) is a key step in nickel-catalyzed cross-coupling reactions. Unlike palladium, which predominantly follows a two-electron concerted mechanism, nickel can proceed through multiple pathways, including concerted addition and radical pathways involving one-electron steps. nih.govnih.gov The reaction of aryl halides with phosphine-ligated Ni(0) can lead to the formation of both Ni(II)-aryl species (the desired intermediate for cross-coupling) and Ni(I) species, which can sometimes be off-cycle intermediates. chimia.ch The specific mechanism is influenced by the electronic properties of the ligand and the aryl halide. nih.gov For this compound, the high reactivity of the C-I bond would likely favor oxidative addition to a Ni(0) center.

Asymmetric cross-coupling reactions are powerful methods for constructing stereogenic centers. nih.gov Nickel-catalyzed asymmetric reductive cross-couplings have been developed, particularly for the formation of C(sp²)-C(sp³) bonds. These reactions typically involve the coupling of two different electrophiles in the presence of a chiral nickel catalyst and a stoichiometric reductant. While specific examples involving this compound are not available in the search results, the general methodology has been applied to other heteroaryl iodides. nih.gov Such a reaction would involve the coupling of this compound with a secondary alkyl halide in the presence of a chiral nickel catalyst to produce an enantioenriched 3-alkyl-4-methoxypyridine derivative.

Data Tables

| Aryl Halide | Boronic Ester | Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Iodo-4-methoxybenzoic acid methylester | 5,5-Dimethyl-2-mesityl-1,3,2-dioxaborinane | Pd(PPh₃)₄ (6 mol%) | Sodium phenoxide | Benzene | Reflux | Good | organic-chemistry.org |

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Styrene | Palladium Chloride | Potassium acetate | Methanol | 120 °C | wikipedia.org |

| Aryl Bromide | Styrene | PdCl{C₆H₃-2,6-(OPiPr₂)₂} | K₂CO₃ | DMF/Water | 120 °C | sctunisie.org |

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | - | [TBP][4EtOV] | 55 °C | beilstein-journals.org |

| Aryl Halide | Terminal Alkyne | Pd/CuFe₂O₄ MNPs | - | K₂CO₃ | Ethanol | 70 °C | ijnc.ir |

C(sp²)–C(sp²) Cross-Electrophile Coupling Strategies

Cross-electrophile coupling has emerged as a powerful strategy for the formation of C(sp²)–C(sp²) bonds, offering an alternative to traditional cross-coupling methods that often require the pre-formation of organometallic reagents. chemrxiv.orgresearchgate.net In the context of this compound, this approach allows for the coupling of two different electrophiles, typically aryl or heteroaryl halides, catalyzed by a transition metal. researchgate.net These reactions are advantageous as they often utilize readily available starting materials. chemrxiv.org

Recent advancements have demonstrated the utility of nickel-catalyzed reductive cross-electrophile couplings. researchgate.netpolimi.it These methods can forge C(sp²)–C(sp³) linkages and are increasingly being explored for C(sp²)–C(sp²) bond formation. polimi.it One notable strategy involves a visible-light-driven monometallic cross-electrophile coupling platform. This system utilizes the synergistic operation of a dual palladium catalytic cycle to differentiate between electrophiles based on their bond dissociation enthalpy. chemrxiv.org This approach has proven to be mild, robust, and selective, with a broad tolerance for various functional groups and challenging heteroaryl systems, thereby providing access to a diverse range of (hetero)biaryl structures. chemrxiv.org

While specific examples detailing the C(sp²)–C(sp²) cross-electrophile coupling of this compound are not extensively documented in the provided search results, the general principles of these reactions are applicable. The iodine substituent on the pyridine (B92270) ring makes it a suitable electrophilic partner in such couplings. The reaction would likely proceed via the selective activation of the C-I bond over another C-X bond (where X is another halogen) on the coupling partner.

Nucleophilic Substitution Reactions

Regioselectivity and Reaction Pathways

Nucleophilic aromatic substitution (SNAr) on pyridine rings generally occurs at the C-2 and C-4 positions, which are electronically deficient and can stabilize the negative charge of the Meisenheimer intermediate through resonance involving the nitrogen atom. stackexchange.com In the case of this compound, the methoxy (B1213986) group at the 4-position is an activating group, further influencing the regioselectivity of nucleophilic attack. The iodine at the 3-position is a good leaving group.

The reaction conditions, including the nature of the nucleophile and the solvent, play a crucial role in determining the reaction pathway and the final products. For instance, in reactions of pentafluoropyridine (B1199360) with hydroxybenzaldehydes, the reaction conditions and the molar ratio of reactants were found to be decisive in determining the selectivity of the substitution. rsc.org Under mild conditions, nucleophilic attack occurred exclusively at the C-4 position. rsc.org However, under harsher conditions, substitution at the C-2 and/or C-6 positions was observed. rsc.org These findings suggest that for this compound, the interplay between the electronic effects of the methoxy group and the leaving group ability of the iodine atom will dictate the regiochemical outcome of nucleophilic substitution reactions.

"Halogen Dance" Rearrangements and Pyridyne Intermediates

The "halogen dance" is a base-catalyzed rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgchemeurope.com This rearrangement is driven by thermodynamics and proceeds through a deprotonation-reprotonation sequence involving an organometallic intermediate. wikipedia.org For halogenated pyridines, treatment with a strong base can lead to deprotonation, initiating the halogen migration. clockss.org

In the context of this compound, the presence of the iodine atom and the methoxy directing group could facilitate a halogen dance under basic conditions. The reaction typically begins with deprotonation of the ring, often ortho to the halogen, to form a lithiated intermediate. wikipedia.org This intermediate can then undergo a series of equilibria, leading to the migration of the iodine atom to a thermodynamically more stable position. wikipedia.orgclockss.org The diversity of halogen dance reactions allows for flexible functionalization of heterocycles in ways that are often difficult to achieve through classical methods. clockss.orgresearchgate.net

The formation of pyridyne intermediates is another important reaction pathway for substituted pyridines. chemistryviews.orgwikipedia.org Pyridynes are highly reactive species that can be generated from dihalopyridines or halo-lithiated pyridines through the elimination of lithium halide. nih.gov For this compound, treatment with a strong base could potentially lead to the formation of a 3,4-pyridyne intermediate. wikipedia.org These intermediates are valuable for the synthesis of polysubstituted pyridines, as they can undergo regioselective nucleophilic addition and cycloaddition reactions. nih.govescholarship.org The regioselectivity of these reactions can often be controlled by substituents on the pyridyne ring, which influence the distortion of the aryne triple bond. nih.govescholarship.org

Metalation and Functional Group Interconversions

Directed Ortho-Metalation (DOM) and its Synthetic Utility

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic compounds. unblog.frwikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The methoxy group is a well-established DMG, making this compound a suitable substrate for DoM. wikipedia.orgscribd.com

The lithiation of this compound would be expected to occur at the C-5 position, ortho to the methoxy group. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at this position. This approach provides a highly regioselective route to 3,4,5-trisubstituted pyridines, which can be challenging to synthesize by other methods. unblog.frharvard.edu The combination of DoM with subsequent cross-coupling reactions further expands the synthetic utility of this methodology, allowing for the construction of complex molecular architectures. researchgate.net

Functional Group Transformations of Iodine Atom

The iodine atom in this compound serves as a versatile handle for a variety of functional group interconversions. Its ability to participate in numerous coupling reactions and to be transformed into other functional groups makes it a valuable synthetic tool.

One of the most common transformations of aryl iodides is their participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. These reactions allow for the formation of new carbon-carbon bonds by coupling the iodopyridine with organoboron, organotin, or organozinc reagents, respectively. researchgate.net The iodine atom can also be involved in carbon-heteroatom bond-forming reactions, such as Buchwald-Hartwig amination.

Furthermore, the iodine atom can be transformed into other functional groups through various reactions. For instance, it can be converted to a boronic acid or ester via a lithium-halogen exchange followed by quenching with a borate (B1201080) ester. This transformation is particularly useful as it prepares the molecule for subsequent Suzuki coupling reactions. Additionally, the iodine can be displaced by a variety of nucleophiles under appropriate conditions. Molecular iodine itself is known to catalyze a range of organic transformations and is compatible with many sensitive functional groups. researchgate.net

Trifluoromethylation of Alkoxypyridine Derivatives

The introduction of a trifluoromethyl (CF₃) group into heterocyclic compounds is a key strategy in medicinal chemistry, as it can significantly enhance properties such as metabolic stability and bioavailability. The copper-catalyzed trifluoromethylation of iodo-alkoxypyridine derivatives serves as a valuable method for synthesizing these important motifs. nih.gov

A systematic study on the copper-catalyzed trifluoromethylation of various alkoxy-substituted iodopyridines has demonstrated the viability of this transformation. While this compound was not the specific substrate, the study of its isomers and related compounds provides crucial insights into the expected reactivity. For instance, the trifluoromethylation of 2-iodo-4-methoxypyridine (B12094951) and 4-iodo-2-methoxypyridine (B1316693) proceeded smoothly, resulting in high conversions of 87% and 90%, respectively. nih.gov The isolated yields for these reactions highlight the practical utility of the method. nih.gov

The general reaction conditions involve a copper(I) catalyst, often in conjunction with a suitable trifluoromethyl source. The reaction proceeds efficiently for a range of iodo-alkoxypyridine substrates. nih.gov The volatility of the resulting trifluoromethylated products can sometimes impact isolated yields, suggesting that optimizations in purification techniques could further improve the process. nih.gov

| Substrate | Conversion (%) | Isolated Yield (%) |

|---|---|---|

| 2-Iodo-4-methoxypyridine | 87 | 49 |

| 4-Iodo-2-methoxypyridine | 90 | 54 |

Computational and Theoretical Studies

Computational chemistry provides powerful tools to elucidate the underlying principles governing the reactivity and properties of molecules like this compound.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, making it invaluable for studying reaction mechanisms. unimi.it By calculating the potential energy surface of a reaction, DFT can help identify the most likely pathways, intermediates, and transition states. marshall.edu For a molecule like this compound, DFT calculations can be employed to understand reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling. The B3LYP hybrid functional is a commonly used method for such investigations, providing a good balance between accuracy and computational cost for organic molecules. mostwiedzy.pl These theoretical studies can illuminate the electronic effects of the iodo and methoxy substituents on the pyridine ring, explaining observed reactivity patterns.

Prediction of Regioselectivity and Energetics

DFT calculations are instrumental in predicting the regioselectivity of chemical reactions. For substituted pyridines, multiple sites are often available for attack by a reagent. By calculating the energies of the potential intermediates and transition states for each possible reaction pathway, the most energetically favorable outcome can be determined. For this compound, this could predict whether a reaction is more likely to occur at a position adjacent to the iodine, the methoxy group, or the nitrogen atom. The energetics of the reaction, including activation energies and reaction enthalpies, can also be computed, providing a quantitative measure of reaction feasibility.

Investigation of Intermediates and Transition States

A complete understanding of a reaction mechanism requires the characterization of its intermediates and transition states. marshall.edu Transition states are first-order saddle points on the potential energy surface and represent the highest energy barrier along the reaction coordinate. marshall.edu Computational methods, particularly DFT, allow for the geometric and energetic characterization of these transient species, which are often impossible to observe experimentally. arxiv.org Locating a transition state involves geometry optimization searches that identify a structure with exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. marshall.edu For reactions involving this compound, these calculations can reveal the precise structure of the transition state, offering insights into bond-breaking and bond-forming processes.

Analysis of Halogen Bonding

The iodine atom in this compound is capable of forming a halogen bond—a noncovalent interaction where the halogen acts as an electrophilic species. This phenomenon arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (known as a σ-hole) along the extension of the C-I covalent bond. unimi.it This positive σ-hole can interact favorably with a Lewis base or an electron-rich region of another molecule.

The strength of halogen bonds follows the trend I > Br > Cl > F. unimi.it DFT and other computational methods are frequently used to study and quantify these interactions. unimi.it Calculations can predict the geometry and energy of halogen-bonded complexes involving this compound. The methoxy group, being an electron-donating group, would influence the electron density on the pyridine ring and, consequently, the magnitude of the σ-hole on the iodine atom, thereby modulating the strength of the halogen bond. These interactions are crucial in crystal engineering and the design of supramolecular assemblies. unimi.it

| Property | Description |

|---|---|

| Donor | The halogen atom (e.g., Iodine in C-I) |

| Acceptor | A Lewis base (e.g., N, O, S atom, anion) |

| Interaction Basis | Electrostatic attraction between the positive σ-hole on the halogen and the negative site on the acceptor |

| Strength Order | I > Br > Cl > F |

| Geometry | Highly directional, with the R-X···B angle typically close to 180° |

Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone for the structural analysis of 3-iodo-4-methoxypyridine, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the methoxy (B1213986) group protons typically appear as a singlet at approximately 3.9-4.1 ppm. rsc.org The protons on the pyridine (B92270) ring exhibit characteristic shifts and coupling patterns. For instance, in a related compound, 3-iodo-4-isopropoxypyridine, the proton at the 2-position appears as a singlet at 8.68 ppm, while the proton at the 5-position shows as a doublet at 8.33 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The iodine substituent significantly influences the chemical shifts of adjacent carbons. In the case of this compound, the carbon bearing the iodine atom is expected to be deshielded. The methoxy carbon typically resonates around 54-56 ppm. rsc.orgnih.gov

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the pyridine ring.

Table 1: Representative ¹H and ¹³C NMR Data for 3-Iodo-4-alkoxypyridine Derivatives

| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) |

|---|---|---|

| 3-Iodo-4-isopropoxypyridine | (500 MHz, DMSO) δ 8.68 (s, 1H), 8.33 (d, J = 5.7 Hz, 1H), 7.11 (d, J = 5.7 Hz, 1H), 4.80 (hept, J = 6.1 Hz, 1H), 1.34 (d, J = 6.1 Hz, 6H). nih.gov | (124 MHz, DMSO) δ 162.2, 157.4, 151.0, 109.9, 86.4, 71.5, 22.0. nih.gov |

| 4-Benzyloxy-3-iodopyridine | (500 MHz, DMSO) δ 8.72 (s, 1H), 8.38 (d, J = 5.6 Hz, 1H), 7.52–7.35 (m, 5H), 7.16 (d, J = 5.6 Hz, 1H), 5.31 (s, 2H). mdpi.com | (124 MHz, DMSO) δ 163.2, 157.6, 151.3, 136.3, 129.3, 128.6, 127.9, 109.6, 86.5, 70.5. mdpi.com |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. unl.edu For this compound, the IR spectrum displays characteristic absorption bands.

Key vibrational modes include:

C-O Stretch: The stretching vibration of the methoxy C-O bond is typically observed in the region of 1250 cm⁻¹.

Aromatic C-H Stretch: These vibrations usually appear above 3000 cm⁻¹. vscht.cz

Aromatic C=C and C=N Bending: These bands are found in the fingerprint region, typically between 1600 cm⁻¹ and 1400 cm⁻¹. rsc.org

C-I Stretch: The carbon-iodine bond stretch is expected at lower frequencies, generally in the range of 500-600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound and Related Compounds

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | vscht.cz |

| C=C and C=N Bending (Aromatic) | 1400 - 1600 | rsc.org |

| C-O Stretch (Methoxy) | ~1250 | |

| C-I Stretch | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. unl.edu For this compound, high-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₆H₆INO, by providing a highly accurate mass measurement. nih.govsigmaaldrich.com The calculated exact mass for the protonated molecule [M+H]⁺ would be a key identifier. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Advanced Spectroscopic Methods for Mechanistic Elucidation

Advanced spectroscopic techniques can be employed to investigate the mechanisms of reactions involving this compound. For instance, in situ NMR or IR spectroscopy can be used to monitor the progress of a reaction in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics.

In a study on the interaction of 4-methoxypyridine (B45360) with cytochrome P-450, ¹H-NMR spectroscopy was utilized to measure the longitudinal relaxation time (T1), providing insights into the binding of the substrate to the enzyme. chemsrc.com Similarly, computational studies combined with spectroscopic data can elucidate reaction pathways. The mechanism for the formation of certain zwitterionic derivatives has been investigated computationally, revealing the energies of intermediates and transition states. vanderbilt.edu These advanced methods are crucial for understanding the reactivity and behavior of this compound in chemical transformations.

Applications and Advanced Research Directions

Synthetic Intermediates in Complex Molecule Synthesis

3-Iodo-4-methoxypyridine is a significant intermediate in organic synthesis, utilized in the construction of a wide array of complex molecules. The iodine atom at the 3-position is a particularly useful functional group, enabling various cross-coupling reactions, while the methoxy (B1213986) group at the 4-position influences the electronic properties of the pyridine (B92270) ring.

Precursors for Pyridine Alkaloids and Bioactive Molecules

The pyridine scaffold is a core component of many naturally occurring alkaloids and other bioactive molecules that exhibit significant physiological effects. While specific syntheses of pyridine alkaloids starting directly from this compound are not extensively detailed in publicly available literature, the use of closely related iodopyridines in alkaloid synthesis is established. For instance, 3-iodopyridine is utilized in the synthesis of pyridine alkaloids such as theonelladins C and D. This establishes a precedent for the utility of iodinated pyridines in constructing these complex natural products.

More broadly, this compound serves as a crucial starting material for creating drug molecules with unique structures and biological activities. Its distinct structure allows for the development of compounds with potential antibacterial, antiviral, and antitumor properties, demonstrating its importance as a precursor for a diverse range of bioactive molecules.

Building Blocks for Pharmaceutical Agents and Agrochemicals

The pyridine ring is a prevalent feature in many commercial pharmaceutical and agrochemical products. This compound functions as a key building block in the synthesis of these agents. The compound's structural characteristics can be leveraged to prepare novel pesticides, potentially offering unique mechanisms of action against specific pests or weeds.

In the pharmaceutical sector, the methoxypyridine motif is a valuable component in drug design. This is exemplified by its incorporation into various therapeutic agents. For instance, substituted pyridines are central to the structure of drugs developed for treating gastrointestinal diseases, such as Omeprazole and Pantoprazole, highlighting the importance of pyridine-based intermediates in medicinal chemistry. The presence of the iodo- and methoxy- groups on this compound provides synthetic handles that allow chemists to build more complex and potent pharmaceutical ingredients.

Development of Novel Gamma-Secretase Modulators

One of the most significant and well-documented applications of this compound is in the development of gamma-secretase modulators (GSMs), a class of drugs being investigated for the treatment of Alzheimer's disease. Alzheimer's is characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, particularly the toxic Aβ42 peptide. Gamma-secretase is an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce these Aβ peptides. GSMs aim to modulate this cleavage process to favor the production of shorter, less toxic Aβ peptides over Aβ42.

Recent research has focused on inserting a methoxypyridine motif into complex tetracyclic scaffolds to create novel GSMs. This strategic inclusion has led to compounds with significantly improved potency in reducing Aβ42 production. Furthermore, the methoxypyridine group often enhances other drug-like properties, such as solubility. In vivo studies have shown that these novel methoxypyridine-derived GSMs can cross the blood-brain barrier and reduce Aβ42 levels in both the plasma and the brain of transgenic mouse models of Alzheimer's disease.

The table below summarizes the impact of incorporating the methoxypyridine B-ring on the activity of certain gamma-secretase modulators, based on published research findings.

| Compound Feature | Research Finding | Significance in GSM Development |

| Methoxypyridine Motif | Insertion into the tetracyclic scaffold improves activity for arresting Aβ42 production. google.com | Enhances the primary therapeutic effect of the modulator. |

| Improved Properties | The methoxypyridine group contributes to better overall properties, including solubility. google.com | Improves the drug-like characteristics of the compound, aiding in formulation and bioavailability. |

| Scaffold Interaction | The methoxypyridyl B-ring engages in beneficial interactions with the γ-secretase enzyme. | Influences the binding conformation, leading to more favorable and potent modulation. |

| In Vivo Efficacy | Methoxypyridine-derived compounds have been shown to reduce Aβ42 levels in the plasma and brain of Tg2576 mice. google.com | Demonstrates that the compounds can reach their therapeutic target and exert their effect in a living organism. |

Materials Science Applications

Beyond its biomedical applications, this compound is also a valuable compound in the field of materials science. Its unique electronic and chemical properties allow it to be incorporated into various functional materials, contributing to the development of advanced technologies.

Development of Functional Materials (e.g., Polymers, Coatings)

The structure of this compound makes it a candidate for incorporation into advanced polymers and functional coatings. The pyridine unit can impart specific thermal and chemical stability, while the iodo-substituent provides a reactive site for polymerization or for grafting onto other material surfaces. While specific examples of polymers made directly from this compound are not widely commercialized, related research supports its potential. For example, iodo-functionalized compounds are being explored as superior alternatives for the solid-phase synthesis of molecularly imprinted polymers, which are materials designed with high specificity for a target molecule.

Furthermore, the compound can be introduced into polymer structures to enhance the optical and electrical properties of the resulting material. This makes it a person of interest for creating materials used in optoelectronic devices, where fine-tuning these properties is critical.

Use in Dyes, Fluorescent Compounds, and Optoelectronics

This compound is identified as an important intermediate in the synthesis of dyes and materials for optoelectronics. It is specifically noted for its use as an intermediate for Organic Light Emitting Diode (OLED) materials. The electronic properties of the methoxypyridine core are crucial in designing molecules that can efficiently emit light when an electric current is applied.

Research into related methoxypyridine compounds has demonstrated their potential for strong fluorescence. For example, certain 2-methoxy-pyridine derivatives exhibit intense fluorescence with high quantum yields in solution. This intrinsic property of the methoxypyridine structure is highly desirable for creating new fluorescent probes, sensors, and components for optoelectronic devices like OLEDs and solar cells. The ability to chemically modify this compound allows for the tuning of these photophysical properties to meet the specific demands of a particular application.

Emerging Synthetic Strategies and Green Chemistry

The development of sustainable and environmentally conscious synthetic methodologies is a paramount goal in modern organic chemistry. For the synthesis of this compound and related functionalized pyridines, emerging strategies are increasingly focused on the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Sustainable and Environmentally Benign Reaction Conditions

Traditional methods for the synthesis of halopyridines often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. nih.gov Green chemistry principles are being applied to develop more sustainable alternatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.govsemanticscholar.org This technique has been successfully applied to the synthesis of various pyridine derivatives. nih.govresearchgate.net For the iodination of pyridines, microwave-assisted protocols can offer a significant advantage by providing rapid and uniform heating, thus minimizing the formation of byproducts. nih.gov While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the general success of this technology for pyridine functionalization suggests its high potential in this area. researchgate.net

Solvent-Free and Alternative Solvents: A key principle of green chemistry is the reduction or elimination of volatile organic solvents. cem.com Solvent-free reaction conditions, often facilitated by techniques like mechanochemistry (grinding), can lead to highly efficient and environmentally friendly syntheses. conicet.gov.arnih.govsemanticscholar.org For the synthesis of pyridine derivatives, solvent-free approaches catalyzed by solid acids have been reported to produce high yields of functionalized pyridines. conicet.gov.ar The use of greener solvents, such as water or bio-derived solvents, is another important strategy. While the solubility of reactants can be a challenge, the development of water-compatible catalytic systems is an active area of research.

Environmentally Friendly Reagents: The choice of reagents plays a crucial role in the greenness of a synthetic process. For iodination reactions, traditional methods often employ stoichiometric amounts of iodine with strong oxidants, leading to the formation of hazardous byproducts. Greener alternatives focus on the use of catalytic amounts of iodine or the in-situ generation of the iodinating species using milder oxidants like hydrogen peroxide or ortho-periodic acid. nih.govnih.gov

| Parameter | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours nih.govsemanticscholar.org |

| Energy Consumption | High (prolonged heating) | Lower (e.g., microwave irradiation) semanticscholar.org |

| Solvents | Often hazardous organic solvents | Solvent-free, water, or green solvents cem.comconicet.gov.arnih.gov |

| Reagents | Stoichiometric, often toxic | Catalytic, milder, and safer reagents nih.govnih.gov |

| Waste Generation | Significant | Minimized |

Catalyst Design and Optimization for Efficient Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective transformations. The design and optimization of catalysts for the synthesis of this compound are focused on achieving high regioselectivity and yield under mild conditions.

Palladium-Catalyzed C-H Iodination: Palladium catalysis has become a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govyorku.ca The palladium-catalyzed C-H iodination of pyridines using molecular iodine as the iodine source has been demonstrated. nih.gov The optimization of such catalytic systems for 4-methoxypyridine (B45360) would involve fine-tuning the ligand, solvent, and reaction conditions to favor iodination at the C3 position.

Regioselective Iodination Strategies: Achieving regioselectivity in the iodination of substituted pyridines is a significant challenge. For 4-methoxypyridine, the electron-donating methoxy group can direct iodination to multiple positions. Research into regioselective iodination has explored various approaches, including radical-based direct C-H iodination protocols that have shown selectivity for the C3 and C5 positions in pyridines. researchgate.netnih.govrsc.orgrsc.orgscispace.com The optimization of these methods for 4-methoxypyridine could provide a direct and efficient route to this compound.

Heterogeneous Catalysis: The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key aspect of sustainable synthesis. For pyridine synthesis, materials like Wells-Dawson heteropolyacids have been used as recyclable catalysts in solvent-free conditions. conicet.gov.ar The development of solid-supported catalysts for the selective iodination of pyridines would represent a significant advancement in the green synthesis of this compound.

| Catalytic Approach | Key Features | Potential Application for this compound |

|---|---|---|

| Palladium-Catalyzed C-H Iodination | Direct functionalization of C-H bonds, high atom economy. nih.gov | Selective iodination of 4-methoxypyridine at the C3 position. |

| Radical-Based C-H Iodination | Can provide different regioselectivity compared to electrophilic methods. researchgate.netrsc.orgrsc.orgscispace.com | Direct synthesis from 4-methoxypyridine. |

| Heterogeneous Catalysis | Easy catalyst separation and recycling, improved sustainability. conicet.gov.ar | Development of a recyclable catalyst for the iodination step. |

Future Research Perspectives

The field of synthetic organic chemistry is continuously evolving, with a constant drive towards the discovery of novel reactivity and the development of more efficient and sustainable synthetic methods. For a valuable building block like this compound, future research is likely to focus on several key areas.

Exploration of Novel Reactivity Modes for this compound

While the primary utility of this compound lies in its application in cross-coupling reactions, there is significant potential for the discovery of novel reactivity modes. Research in this area could explore:

Directed Metalation: The interplay between the methoxy group and the iodine atom could be exploited for directed ortho-metalation, potentially leading to the synthesis of polysubstituted pyridines with unique substitution patterns.

Halogen Dance Reactions: The possibility of "halogen dance" reactions, where the iodine atom migrates to a different position on the pyridine ring under specific basic conditions, could be investigated to access other isomeric iodomethoxypyridines.

Photocatalysis: The use of visible-light photocatalysis could unlock novel transformations of this compound, such as radical-mediated additions to alkenes or alkynes.

Development of More Efficient and Selective Synthetic Routes

The development of more efficient and selective synthetic routes to this compound remains a key objective. Future research will likely focus on:

Late-Stage Functionalization: The direct and selective iodination of 4-methoxypyridine at the C3 position in the final steps of a synthetic sequence is highly desirable. chemrxiv.org This would avoid the need for carrying the iodo-substituent through multiple synthetic steps.

Multi-component Reactions: The development of one-pot, multi-component reactions that assemble the this compound core from simple and readily available starting materials would significantly improve synthetic efficiency. nih.govcore.ac.ukymerdigital.com

Biocatalysis: The use of enzymes, such as halogenases, for the selective iodination of the pyridine ring could offer a highly sustainable and selective synthetic route.

Integration with Flow Chemistry and Automated Synthesis

The integration of synthetic routes with enabling technologies like flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed. nih.govillinois.eduacs.orgbeilstein-journals.orgnih.govresearchgate.netimperial.ac.uknih.govresearchgate.netorganic-chemistry.orgmdpi.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scalability. beilstein-journals.orgnih.govresearchgate.netorganic-chemistry.orgmdpi.com The synthesis of pyridine derivatives has been successfully demonstrated in flow reactors, often leading to higher yields and shorter reaction times. beilstein-journals.orgresearchgate.netorganic-chemistry.org A continuous flow process for the synthesis of this compound would be highly beneficial for its large-scale production.

Automated Synthesis: Automated synthesis platforms enable the rapid synthesis and screening of libraries of compounds for drug discovery and materials science applications. nih.govillinois.edunih.govresearchgate.netimperial.ac.uk The development of a robust and reliable automated synthesis route to this compound and its derivatives would greatly accelerate the exploration of its chemical space.

| Research Area | Specific Focus | Potential Impact |

|---|---|---|

| Novel Reactivity | Directed Metalation | Access to novel polysubstituted pyridines. |

| Halogen Dance Reactions | Synthesis of isomeric iodomethoxypyridines. | |

| Photocatalysis | Development of new C-C and C-heteroatom bond-forming reactions. | |

| Efficient Synthesis | Late-Stage Functionalization chemrxiv.org | More efficient synthesis of complex molecules containing the this compound motif. |

| Multi-component Reactions nih.govcore.ac.ukymerdigital.com | Rapid and convergent synthesis from simple precursors. | |

| Biocatalysis | Highly selective and sustainable synthesis. | |

| Enabling Technologies | Flow Chemistry beilstein-journals.orgnih.govresearchgate.netorganic-chemistry.orgmdpi.com | Safer, more efficient, and scalable production. |

| Automated Synthesis nih.govillinois.edunih.govresearchgate.netimperial.ac.uk | Rapid generation of compound libraries for screening. |

In-depth Computational Studies for Predictive Synthesis

In-depth computational studies are increasingly pivotal in modern synthetic chemistry, offering a predictive lens through which reaction outcomes can be anticipated and optimized before any experimental work is undertaken. For a target molecule such as this compound, computational chemistry, particularly methods rooted in quantum mechanics, can elucidate reaction mechanisms, predict regioselectivity, and identify optimal reaction conditions. This predictive power accelerates the synthesis design process, minimizes trial-and-error experimentation, and can lead to the discovery of novel, efficient synthetic routes.

The primary approach for such an investigation is the use of Density Functional Theory (DFT), a computational method that can accurately model the electronic structure of molecules. By employing DFT, researchers can calculate the energies of reactants, transition states, and products, thereby mapping out the entire energy profile of a potential reaction. This allows for a quantitative prediction of reaction feasibility and selectivity.

A computational study for the predictive synthesis of this compound would typically begin by modeling the starting material, 4-methoxypyridine, and a selection of iodinating agents (e.g., molecular iodine, N-iodosuccinimide). The calculations would focus on the electrophilic aromatic substitution pathway, which is the most probable route for the iodination of the electron-rich pyridine ring.

The key objectives of such a computational investigation would be:

To determine the most likely site of iodination (regioselectivity). The 4-methoxypyridine ring has several possible positions for electrophilic attack. Computational models can predict which position is electronically and sterically favored.

To elucidate the reaction mechanism. By identifying the transition states and intermediates, the step-by-step mechanism of the iodination reaction can be understood.

To calculate the activation energies. The energy barriers for the reaction at different positions on the pyridine ring can be calculated to provide a quantitative measure of the regioselectivity.

To assess the influence of reaction conditions. The effect of different solvents or catalysts on the reaction pathway and outcome can be modeled.